Zaragozic acid D3

Description

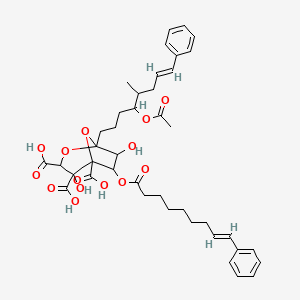

Structure

2D Structure

Properties

Molecular Formula |

C41H50O14 |

|---|---|

Molecular Weight |

766.8 g/mol |

IUPAC Name |

1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-4,7-dihydroxy-6-[(E)-9-phenylnon-8-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C41H50O14/c1-27(17-15-23-30-21-12-8-13-22-30)31(52-28(2)42)24-16-26-39-33(44)34(41(55-39,38(49)50)40(51,37(47)48)35(54-39)36(45)46)53-32(43)25-14-6-4-3-5-9-18-29-19-10-7-11-20-29/h7-13,15,18-23,27,31,33-35,44,51H,3-6,14,16-17,24-26H2,1-2H3,(H,45,46)(H,47,48)(H,49,50)/b18-9+,23-15+ |

InChI Key |

DAIUNLCLMAJMGY-KWWDVNFPSA-N |

Isomeric SMILES |

CC(C/C=C/C1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCCCCC/C=C/C4=CC=CC=C4)O)OC(=O)C |

Canonical SMILES |

CC(CC=CC1=CC=CC=C1)C(CCCC23C(C(C(O2)(C(C(O3)C(=O)O)(C(=O)O)O)C(=O)O)OC(=O)CCCCCCC=CC4=CC=CC=C4)O)OC(=O)C |

Synonyms |

F 10863A F-10863A ZAD3 cpd zaragozic acid D3 |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolite Engineering

Elucidation of the Polyketide Synthase Biosynthetic Route

The fundamental carbon skeleton of the zaragozic acids is constructed via a polyketide synthase (PKS) pathway. wikipedia.org Polyketide synthases are large, multi-domain enzymes that iteratively condense small carboxylic acid units to build complex carbon chains. In the case of zaragozic acids, this biosynthetic route is responsible for assembling the core structure from simpler metabolic building blocks. wikipedia.org The process is initiated with a benzoyl-primed tricarboxylic acid polyketide intermediate, highlighting the PKS machinery's role in the initial stages of molecule assembly. pnas.orgacs.org

Identification of Primary Biosynthetic Precursors and Intermediates

Detailed studies have identified the primary metabolic precursors that feed into the zaragozic acid biosynthetic pathway. The core structure is derived from a combination of acetate (B1210297), methionine, succinate, and benzoic acid. wikipedia.org The biosynthesis appears to proceed through key alkyl citrate (B86180) intermediates, which are further processed to form the final complex structure. researchgate.net

Table 1: Primary Biosynthetic Precursors for Zaragozic Acid Core

| Precursor | Contribution |

|---|---|

| Acetate Units | Forms the main polyketide backbone. wikipedia.org |

| Methionine Units | Provides methyl groups for modifications. wikipedia.org |

| Succinate | Incorporated into the core structure. wikipedia.org |

An important intermediate identified in the pathway is a benzoyl-primed tricarboxylic acid polyketide, which is formed early in the biosynthetic sequence. pnas.orgacs.org

Proposed Biogenetic Pathways for the Bicyclic Core Formation

The formation of the distinctive 2,8-dioxobicyclo[3.2.1]octane core is a critical and complex step in the biosynthesis. Two primary pathways have been proposed by different research groups based on isolated intermediates and labeling studies. researchgate.net

The Glaxo Proposal: This proposed pathway involves an intermediate that undergoes a series of reactions to form the bicyclic ring system. researchgate.net

The Merck Proposal: This alternative pathway suggests the bicyclic core originates from a different minor metabolite intermediate found in fermentation broths. researchgate.net

Both proposals account for the intricate stereochemistry and oxidation pattern of the final core structure, which is central to the compound's biological activity. researchgate.net

Directed Biosynthesis Strategies for Novel Analogues

Researchers have successfully manipulated the zaragozic acid biosynthetic pathway to produce novel analogues through a strategy known as directed biosynthesis. researchgate.netnih.gov This technique involves feeding the producing fungal culture with synthetic precursors that are structurally similar to the natural ones. The fungal enzymes then incorporate these artificial precursors, leading to the generation of new derivatives with modified side chains. nih.gov

For example, when an unidentified sterile fungus that produces zaragozic acid A was supplied with various aromatic carboxylic acids, it generated a series of new analogues. nih.gov The natural phenyl group on the C-1 alkyl side chain was replaced by other moieties corresponding to the fed precursor. nih.gov All the resulting novel analogues retained potent inhibitory activity against squalene (B77637) synthase. nih.gov

Table 2: Examples of Directed Biosynthesis in Zaragozic Acid A Production

| Exogenous Precursor Fed | Resulting C-1 Side Chain Group |

|---|---|

| 2-Thiophenecarboxylic acid | 2-Thiophenyl nih.gov |

| 3-Thiophenecarboxylic acid | 3-Thiophenyl nih.gov |

| 2-Furoic acid | 2-Furyl nih.gov |

| 2-Fluorobenzoic acid | o-Fluorophenyl nih.gov |

| 3-Fluorobenzoic acid | m-Fluorophenyl nih.gov |

Fermentative Production and Methodological Considerations

Zaragozic acid D3 is naturally produced by certain fungi through fermentation. smolecule.com Strains from the Discomycetes order Leotiales, specifically two unidentified species of Mollisia, have been found to produce this compound. polimi.it The general production method involves cultivating these specific fungal strains under controlled laboratory conditions to optimize the yield. smolecule.com

The fermentation is typically conducted as a two-stage process:

Mycelial Growth: The first stage focuses on growing a sufficient mass of fungal mycelia in a suitable growth medium. smolecule.comgoogle.com

Product Formation: The mycelia are then transferred to a second, nutrient-rich production medium designed to trigger and maximize the synthesis of the zaragozic acids. smolecule.comgoogle.com

This two-tiered approach allows for the separation of the fungal growth phase from the secondary metabolite production phase, which can lead to improved productivity and yield of the target compound. google.com

Chemical Synthesis and Derivatization

Total Synthesis Approaches to the Zaragozic Acid Scaffold

The journey to synthesize the zaragozic acid scaffold has been marked by creativity and the application of powerful synthetic methodologies. These natural products are characterized by a unique and densely functionalized 2,8-dioxabicyclo[3.2.1]octane core structure. researchgate.netresearchgate.net The presence of multiple stereocenters, including contiguous quaternary carbons, has made them compelling targets for total synthesis. nih.govacs.org

Aldol-Based Methodologies

Aldol (B89426) reactions have proven to be a cornerstone in the synthesis of the zaragozic acid core. One of the pioneering first-generation syntheses of zaragozic acid C involved a crucial Sn(OTf)2-promoted aldol coupling reaction. nih.govjst.go.jp This step simultaneously created the challenging C4 and C5 quaternary stereocenters by reacting an α-keto ester with a silyl (B83357) ketene (B1206846) thioacetal derived from tartaric acids. nih.govjst.go.jp Another approach utilized an aldol condensation as part of a strategy toward the fully functionalized core of zaragozic acid A. ucl.ac.uk A desilylation-aldol reaction sequence has also been explored for the convergent synthesis of the C3-C8 fragment of zaragozic acids. researchgate.netandrearobinsongroup.com

Carbonyl Ylide Cycloaddition Strategies

A powerful and convergent strategy for constructing the zaragozic acid scaffold involves a tandem carbonyl ylide formation followed by a 1,3-dipolar cycloaddition. nih.govjst.go.jp This second-generation approach offers high convergency and flexibility. nih.govjst.go.jp In the synthesis of zaragozic acids A and C, a key step was the reaction of an α-diazo ester with 3-butyn-2-one (B73955) in the presence of a rhodium catalyst, which yielded the desired cycloadduct as a single diastereomer. nih.govresearchgate.net This method has been highlighted as a rapid way to construct the heterocyclic core. illinois.edu The carbonyl ylide precursor itself can be synthesized from di-tert-butyl D-tartrate. nih.govresearchgate.net An asymmetric synthesis of (-)-6,7-dideoxysqualestatin H5 also employed a Rh(II)-catalyzed cyclic carbonyl ylide formation–cycloaddition. acs.org

Convergent Synthetic Pathways to the Bicyclic Core

Convergent syntheses, where large fragments of the molecule are prepared separately and then joined, are highly desirable for complex targets like the zaragozic acids. nih.govjst.go.jpunimelb.edu.au A highly convergent synthesis of a squalestatin/zaragozic acid A intermediate was achieved by adding a fully functionalized C-1 sidechain anion to a bicyclic core precursor lactone. unimelb.edu.aursc.org Mild acid-induced deprotection and ring closure then afforded the 2,8-dioxabicyclo[3.2.1]octane core. unimelb.edu.aursc.org Another convergent approach to the tricarboxylic acid core fragment involved a Stille coupling to establish the carbon framework, followed by sequential dihydroxylation reactions. researchgate.net The use of silyl glyoxylates as dipolar glycolic acid synthons in a controlled oligomerization reaction also represents a rapid and stereocontrolled route to the carbon skeleton. nih.gov

Strategies for Stereocontrol and Asymmetric Construction

Achieving the correct stereochemistry is a critical challenge in the synthesis of zaragozic acids. Various strategies have been developed to control the multiple stereocenters within the molecule.

One effective method involves the use of Sharpless asymmetric dihydroxylation. A double Sharpless asymmetric dihydroxylation of a diene was used to control the stereochemistry at four contiguous stereocenters from C3 to C6. ebi.ac.ukresearchgate.net Enantioselective dihydroxylation was also a key step in a convergent synthesis to introduce the absolute stereochemistry of the core fragment. researchgate.net

Substrate-controlled asymmetric cyclizations have also been a powerful tool. nih.gov For instance, the diastereoselective construction of a highly functionalized bicyclic lactone intermediate has been reported. nih.gov The stereochemical outcome of carbonyl ylide cycloadditions can be influenced by the steric environment of the reactants, leading to the preferential formation of one diastereomer. acs.org The use of chiral starting materials, such as L-arabinose and D-mannose-derived alcohol, has also been employed to set the stereochemistry. rsc.orgorganic-chemistry.org Furthermore, Evans asymmetric enolate methylation was used to establish the desired configuration of the C6 acyl side chain during the total synthesis of zaragozic acid A. acs.org

Synthesis of Zaragozic Acid D3 Analogues and Side Chain Modifications

The synthesis of analogues and modifications to the side chains of zaragozic acids are crucial for exploring their structure-activity relationships. The C1 alkyl side chain can be elongated using olefin cross-metathesis, a flexible method that allows for the introduction of various side chains. jst.go.jpnih.govresearchgate.net

A convergent synthesis of a squalestatin/zaragozic acid A intermediate involved the construction of the C-1 sidechain in 11 steps from butane-1,4-diol. unimelb.edu.aursc.org The C1 alkyl chain of zaragozic acid A has also been elaborated by the addition of a chiral α-alkoxyorganocerium reagent to an aldehyde. acs.org

Directed biosynthesis offers an alternative to total chemical synthesis for producing analogues. By feeding an unidentified sterile fungus with various carboxylic acids, analogues of zaragozic acid A with modified C-1 alkyl side chains have been produced. nih.gov For example, using 2-thiophenecarboxylic acid or 2-furoic acid resulted in analogues with 2-thiophenyl or 2-furyl groups at the C-6' position of the side chain, respectively. nih.gov These analogues retained potent inhibitory activity against squalene (B77637) synthase. nih.gov

Challenges and Innovations in this compound Synthetic Chemistry

The synthesis of this compound and its congeners is fraught with challenges, primarily due to the molecule's complex and densely functionalized structure. acs.orgresearchgate.net A major hurdle is the installation of the contiguous C4 and C5 fully substituted carbon atoms within the bicyclic core. acs.orgresearchgate.net The sheer number of stereocenters also demands highly stereoselective reactions. nih.govacs.org

To overcome these challenges, synthetic chemists have developed innovative solutions. One notable innovation is the use of a photochemical C(sp3)–H acylation. acs.orgresearchgate.net A Norrish–Yang cyclization of a 1,2-diketone precursor under violet LED irradiation, followed by oxidative opening, allowed for the regio- and stereoselective functionalization of the C4–H bond to create the C4–C5 bond. acs.orgresearchgate.net This photochemical approach provides a novel way to construct the complex core that is difficult to achieve with traditional methods. researchgate.net

Molecular Mechanisms of Biological Activity

Squalene (B77637) Synthase Inhibition

Zaragozic acid D3 is a powerful inhibitor of squalene synthase, an enzyme that plays a pivotal role in the biosynthesis of cholesterol and other sterols. smolecule.com Squalene synthase catalyzes the first committed step in sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. scbt.comwikipedia.org

Kinetic Characterization of Competitive Inhibition

The zaragozic acids, including D3, are potent competitive inhibitors of squalene synthase. nih.gov This means they bind to the active site of the enzyme, the same site where the natural substrate, FPP, binds. scbt.com This direct competition prevents the substrate from accessing the enzyme, thereby blocking the catalytic reaction. smolecule.com Studies on the related zaragozic acid A have demonstrated that this inhibition is not only competitive but can also lead to mechanism-based irreversible inactivation of the enzyme. nih.gov The inhibition is time-dependent and follows pseudo-first-order reaction kinetics. nih.gov The potency of zaragozic acids as inhibitors is exceptionally high, with apparent inhibition constants (Ki) in the picomolar range for some family members. nih.gov

Substrate Mimicry: Farnesyl Pyrophosphate and Presqualene Pyrophosphate

The remarkable inhibitory activity of zaragozic acids stems from their ability to mimic the natural substrates and intermediates of the squalene synthase reaction. nih.gov The structure of this compound closely resembles both farnesyl pyrophosphate (FPP) and the reaction intermediate, presqualene pyrophosphate (PSPP). nih.gov This structural similarity allows it to bind with high affinity to the enzyme's active site. scbt.com By occupying the active site, this compound effectively blocks the binding of FPP and the subsequent formation of squalene. smolecule.com

Impact on Downstream Sterol Biosynthesis at the Enzymatic Level

The inhibition of squalene synthase by this compound has significant consequences for the entire downstream sterol biosynthesis pathway. scbt.com By blocking the formation of squalene, the precursor to all sterols, the synthesis of cholesterol and other vital sterols is effectively halted. smolecule.comscbt.com This leads to an accumulation of the substrate FPP and its dephosphorylated form, farnesol. nih.govresearchgate.net

In various cell types, this disruption of the sterol pathway has been shown to have profound effects. For instance, in human promyelocytic HL-60 cells, blocking cholesterol biosynthesis at this early stage inhibits cell proliferation and causes cell cycle arrest. researchgate.net Furthermore, the inhibition of squalene synthase can trigger a feedback mechanism, leading to an increase in the activity of HMG-CoA reductase, a key regulatory enzyme earlier in the mevalonate (B85504) pathway. researchgate.net This highlights the intricate regulatory network governing cholesterol homeostasis.

Structural Basis of Enzyme-Inhibitor Complexes (e.g., X-ray Crystallography)

The precise molecular interactions between zaragozic acids and squalene synthase have been elucidated through X-ray crystallography studies. The crystal structure of human squalene synthase in complex with zaragozic acid A reveals that the inhibitor binds to the enzyme's active site, inducing a local conformational change. rcsb.orgnih.govresearchgate.net The unique tricarboxylic acid core of the zaragozic acid molecule is crucial for its tight binding. researchgate.net The C-6 acyl group of the inhibitor extends into the cofactor binding cavity, further stabilizing the complex. rcsb.orgnih.gov These structural insights provide a detailed understanding of the potent inhibitory activity and pave the way for the design of new, even more effective inhibitors. nih.govresearchgate.net

Inhibition of Other Prenyltransferases

Beyond its well-documented effects on squalene synthase, this compound also exhibits inhibitory activity against other enzymes that utilize farnesyl pyrophosphate as a substrate.

Farnesyl-Protein Transferase Inhibition Mechanisms

This compound has been identified as an inhibitor of farnesyl-protein transferase (FPTase). medchemexpress.comtandfonline.com This enzyme is responsible for the post-translational modification of proteins, including the Ras protein, which is a key player in cell signaling and proliferation. nih.gov The inhibition of FPTase by this compound is competitive with respect to FPP. tandfonline.com

The inhibitory activity of various zaragozic acids against FPTase has been quantified, with this compound showing significant potency. tandfonline.comnih.gov Molecular docking studies suggest that zaragozic acids bind to the FPP binding site of FPTase, preventing the farnesylation of its protein substrates. tandfonline.com This inhibition of protein prenylation represents an additional mechanism through which this compound can exert its biological effects. nih.gov

| Compound | Target Enzyme | IC50 |

| Zaragozic acid D | Farnesyl-protein transferase | 100 nM medchemexpress.comresearchgate.net |

| This compound | Farnesyl-protein transferase | 0.60 µM nih.gov |

| F-10863B | Farnesyl-protein transferase | 3.7 µM nih.gov |

| Zaragozic acid C | Farnesyl-protein transferase | 150 nM tandfonline.com |

| Zaragozic acid D2 | Farnesyl-protein transferase | 100 nM tandfonline.com |

| Zaragozic acid A | Farnesyl-protein transferase | 250 nM tandfonline.com |

| Zaragozic acid B | Farnesyl-protein transferase | 1000 nM tandfonline.com |

Geranylgeranyl Transferase Type I Inhibition

This compound, in addition to its well-documented inhibition of squalene synthase, also demonstrates inhibitory activity against protein prenyltransferases, specifically farnesyl-protein transferase (FPTase) and geranylgeranyl-protein transferase type I (GGTase I). smolecule.comresearchgate.net These enzymes catalyze the attachment of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), respectively, to conserved cysteine residues at or near the C-terminus of specific proteins. This post-translational modification is crucial for the proper subcellular localization and function of a wide range of proteins involved in cellular signaling, including small GTP-binding proteins.

In vitro studies have shown that this compound inhibits FPTase with a reported IC₅₀ value of 0.60 µM. researchgate.net The same research confirmed its activity against GGTase I, indicating a broader inhibitory profile within the prenyltransferase enzyme family. researchgate.net This inhibition of both FPTase and GGTase I suggests that this compound can interfere with critical cellular signaling pathways that depend on protein prenylation for their function. smolecule.com

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|

| Farnesyl-protein Transferase (FPTase) | 0.60 | researchgate.net |

| Geranylgeranyl-protein Transferase Type I (GGTase I) | Inhibitory activity confirmed | researchgate.net |

Mechanistic Insights into Cellular Processes (In Vitro Studies)

Regulation of Cell Proliferation and Cell Cycle Progression

The requirement of cholesterol for cell proliferation is a critical aspect of cell biology. nih.govresearchgate.net Inhibitors of the cholesterol biosynthesis pathway, such as the zaragozic acids, provide valuable tools to investigate the specific sterol requirements for cell cycle progression. In vitro studies using human promyelocytic HL-60 cells have elucidated the consequences of blocking this pathway at different stages. nih.govresearchgate.net

When HL-60 cells were treated with zaragozic acid, which inhibits squalene synthase, cell proliferation was inhibited. nih.govresearchgate.net This inhibition was accompanied by a specific arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net This effect is not unique to squalene synthase inhibition; blocking cholesterol biosynthesis at other steps upstream of the enzyme sterol Δ⁷-reductase also resulted in the inhibition of cell proliferation and G2/M arrest. nih.govresearchgate.net These findings suggest a stringent requirement for endogenously synthesized cholesterol, or a derivative produced downstream of squalene, for cells to successfully transition through the G2/M checkpoint and complete mitosis. researchgate.net The inhibition of proliferation highlights the essential role of de novo cholesterol synthesis, beyond its structural function in membranes, in the regulation of the cell cycle. nih.gov

Table 2: Effect of Distal Cholesterol Biosynthesis Inhibitors on HL-60 Cells

| Inhibitor | Target Enzyme | Effect on Cell Proliferation | Cell Cycle Arrest Phase | Reference |

|---|---|---|---|---|

| Zaragozic acid | Squalene synthase | Inhibition | G2/M | nih.govresearchgate.net |

| SKF 104976 | Lanosterol 14α-demethylase | Inhibition | G2/M | nih.govresearchgate.net |

| SR 31747 | Sterol Δ⁸-isomerase | Inhibition | G2/M | nih.govresearchgate.net |

| BM 15766 | Sterol Δ⁷-reductase | Compatible with proliferation | No arrest | nih.govresearchgate.net |

Accumulation of Intracellular Isoprenoids and Related Cellular Responses

This compound is a potent and specific inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in sterol biosynthesis: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. smolecule.comresearchgate.net A direct consequence of this inhibition in vitro is the interruption of the pathway leading to cholesterol, which totally abolishes the conversion of radiolabeled acetate (B1210297) into any sterol product. researchgate.net

However, the blockade of squalene synthase does not halt the production of isoprenoid intermediates upstream in the mevalonate pathway. j-alz.compnas.org This leads to the intracellular accumulation of FPP, the substrate for squalene synthase. science.gov This buildup of an upstream metabolite can trigger related cellular responses, as FPP is not merely a biosynthetic intermediate. It is also the substrate for FPTase and GGTase I and can act as a signaling molecule itself, for instance, by functioning as an agonist for certain nuclear hormone receptors. science.gov Therefore, the cellular effects of this compound are twofold: the depletion of downstream products like cholesterol and the accumulation of upstream isoprenoids like FPP, both of which can significantly impact cellular processes. j-alz.compnas.org

Table 3: Impact of Zaragozic Acid on the Cholesterol Biosynthesis Pathway

| Pathway Step | Enzyme | Effect of Zaragozic Acid | Metabolic Consequence | Reference |

|---|---|---|---|---|

| Upstream of FPP | HMG-CoA Reductase, etc. | No direct inhibition | Synthesis of FPP continues | j-alz.compnas.org |

| Conversion of FPP to Squalene | Squalene Synthase | Potent Inhibition | Accumulation of intracellular FPP | smolecule.comresearchgate.netscience.gov |

| Downstream of Squalene | Various | Substrate depletion | Inhibition of cholesterol synthesis | researchgate.netj-alz.com |

Structure Activity Relationship Sar Studies

Influence of the Bicyclic Core Architecture on Activity

The defining feature of the zaragozic acid family is a novel and highly oxygenated 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. drugfuture.comresearchgate.net This rigid bicyclic system is considered the primary pharmacophore, essential for the potent inhibition of squalene (B77637) synthase. researchgate.netnih.gov The core's structure is thought to mimic the transition state of the enzyme-catalyzed reaction that converts two molecules of farnesyl pyrophosphate into presqualene pyrophosphate.

The precise arrangement of the multiple hydroxyl and carboxylic acid groups on this core is critical for binding to the active site of the target enzyme. smolecule.comebi.ac.uk Synthetic efforts have underscored the importance of this architecture; for instance, acid-mediated procedures have been developed to yield the 2,8-dioxabicyclo[3.2.1]octane core exclusively, highlighting its thermodynamic stability and importance for biological function. ebi.ac.uk The synthetic complexity, particularly in establishing the stereochemistry of the fully substituted C4 and C5 carbons, further emphasizes the core's tailored role in biological activity. researchgate.net Any significant alteration to this central scaffold is expected to be detrimental to its inhibitory power.

Role of C1-Alkyl and C6-Acyl Side Chains in Potency and Selectivity

While the bicyclic core is the anchor, the side chains at the C1 and C6 positions are the primary determinants of the potency and selectivity of individual zaragozic acids. drugfuture.comresearchgate.netnih.gov Zaragozic acid D3, for example, is distinguished by its specific side chain combination which contributes to its unique inhibitory profile. smolecule.comnih.gov

Systematic modifications of these side chains have yielded significant insights. For the C6-acyl chain, research on analogues of Zaragozic Acid A has demonstrated clear SAR trends. nih.gov

Chain Length: Increasing the length of a linear acyl chain from an octanoyl ester improves in vitro inhibitory activity, with optimal results seen with a tetradecanoyl ester. nih.gov

Terminal Groups: The presence of a terminal aromatic group enhances activity. An ω-phenoxy group was found to be a more effective activity enhancer than an ω-phenyl group. nih.gov

Functional Groups: Replacing the C6 ester with carbamates, ethers, or carbonates resulted in similar activity profiles. nih.gov Interestingly, in the synthesis of C6 ethers, C4 and C4,6 bisethers were also formed, with the relative activity being C6 > C4 > C4,6, confirming the C6 position as a critical site for modification. nih.gov

In Vivo vs. In Vitro Activity: A fascinating divergence is observed between in vitro potency and in vivo efficacy. While long-chain derivatives at C6 are subnanomolar squalene synthase inhibitors, they show weak activity in inhibiting hepatic cholesterol synthesis in mice. Conversely, short-chain derivatives, though less potent in vitro, exhibit improved oral activity. nih.gov

| Modification Type | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Acyl Chain Length | Increasing linear chain length from C8 to C14. | Improves in vitro potency. | nih.gov |

| Terminal Group | ω-phenoxy group vs. ω-phenyl group. | Phenoxy group is a better activity enhancer. | nih.gov |

| Functional Group | Replacement of ester with carbamate, ether, or carbonate. | Similar activity profiles to esters. | nih.gov |

| In Vivo vs. In Vitro | Long-chain derivatives vs. short-chain derivatives. | Long chains are more potent in vitro; short chains have better oral activity in mice. | nih.gov |

Stereochemical Determinants of Biological Function

The biological function of zaragozic acids is critically dependent on their absolute stereochemistry. The complex bicyclic core contains numerous stereogenic centers, and their precise spatial arrangement is paramount for effective binding to the target enzyme. ebi.ac.uk Synthetic strategies for zaragozic acids consistently highlight the challenge and importance of controlling the stereochemistry at multiple contiguous centers. ebi.ac.ukresearchgate.net

For instance, the total synthesis of Zaragozic Acid C has employed methods like a double Sharpless asymmetric dihydroxylation to control the stereochemistry at four adjacent stereocenters (C3, C4, C5, and C6). ebi.ac.uk Another approach utilized a photochemical C(sp3)-H functionalization to install the complex stereochemical array. jst.go.jp The fact that such complex, stereocontrolled synthetic routes are necessary to produce active compounds implies that other stereoisomers are significantly less active or inactive, making stereochemistry a fundamental determinant of biological function.

Design Principles for Optimized Inhibitory Activity

Based on extensive SAR studies, several key design principles have emerged for creating optimized inhibitors based on the zaragozic acid scaffold.

Preserve the Core: The 2,8-dioxabicyclo[3.2.1]octane tricarboxylic acid core is the essential pharmacophore and should be retained without significant structural changes. nih.gov

Optimize the C6 Side Chain for Target Potency: For high in vitro potency against squalene synthase, a long-chain acyl group (up to 14 carbons) with a terminal phenoxy group is desirable. nih.gov

Balance Potency and Pharmacokinetics: There is often a trade-off between in vitro potency and in vivo oral activity. For improved oral efficacy, shorter C6-acyl chains (e.g., n-butanoyl) should be considered, even at the cost of some in vitro potency. nih.gov

Utilize Bioisosteric Replacements: The C6-acyl ester can be replaced with other groups like carbamates and ethers to potentially fine-tune properties without losing significant potency. nih.gov

Maintain Stereochemical Integrity: The absolute stereochemistry of the bicyclic core is non-negotiable for high activity. Synthetic designs must prioritize stereocontrol to yield the correct diastereomer. ebi.ac.ukresearchgate.net

These principles guide the rational design of novel zaragozic acid analogues with potentially enhanced therapeutic properties, balancing high inhibitory potency with favorable pharmacokinetic profiles.

Analytical Methodologies and Structural Elucidation

Chromatographic Techniques for Isolation and Purification (e.g., HPLC, LC-MS)

The isolation and purification of Zaragozic acid D3 and its analogs are primarily achieved through a combination of chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the separation and analysis of zaragozic acids. researchgate.netjst.go.jp For instance, a common method involves using a reversed-phase C8 or C18 column with an isocratic or gradient elution system. researchgate.netresearchgate.net A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water containing a small percentage of an acid like phosphoric acid or formic acid to ensure good peak shape and resolution. researchgate.netmetabolomexchange.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), have become indispensable for the analysis of zaragozic acids and their metabolites. researchgate.netunibo.it These techniques offer high sensitivity and specificity, allowing for the detection and quantification of these compounds even at very low concentrations in complex biological matrices. nih.govresearchgate.net The use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS further enhances the speed and resolution of the separation. unibo.itnih.gov

The initial extraction of zaragozic acids from fungal cultures often involves the use of solvents like methanol. researchgate.net Subsequent purification steps may include column chromatography using resins like Diaion HP-20 and Dowex 1. researchgate.net Anion exchange chromatography is also a widely used method for the preliminary purification of crude polysaccharide extracts from which compounds like zaragozic acids can be isolated. nih.govmdpi.com

Interactive Table: Example HPLC Conditions for Zaragozic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Dynamax C8, 60A, 8 µm, 4.6 x 250 mm | researchgate.net |

| Mobile Phase | 6:4 (v/v) acetonitrile/0.1% phosphoric acid in water | researchgate.net |

| Flow Rate | 1 ml/min | researchgate.net |

| Detection | UV | researchgate.net |

Advanced Spectroscopic Characterization (e.g., High-Resolution NMR, UV-Vis)

The definitive structural elucidation of this compound and its congeners is accomplished through a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-¹³ (¹³C) NMR, is fundamental in determining the complex carbon skeleton and the stereochemistry of these molecules. researchgate.netmdpi-res.com Two-dimensional (2D) NMR experiments are also employed to establish the connectivity of atoms within the molecule. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and can be used to identify the presence of chromophores. emanresearch.orgkglmeridian.com For example, Zaragozic acid A exhibits a UV maximum at around 214 nm in methanol. drugfuture.com While specific UV-Vis data for this compound is less commonly reported, it is a valuable tool in the initial characterization of the zaragozic acid family.

X-ray Crystallography for Absolute Stereochemistry and Protein Complex Analysis

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netcrystallography.org.uk This method has been instrumental in confirming the complex bicyclo[3.2.1]octane core structure of the zaragozic acids. nih.gov

Furthermore, X-ray crystallography has been used to study the interaction of zaragozic acids with their target enzyme, squalene (B77637) synthase. By co-crystallizing the enzyme with the inhibitor, researchers can visualize the precise binding mode of the zaragozic acid within the active site of the protein. nih.govrcsb.org This information is invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent inhibitors. nih.gov For instance, the crystal structure of human squalene synthase in complex with Zaragozic acid A has been determined at a resolution of 1.89 Å. rcsb.org

Development of Quantitative Analytical Procedures for this compound and Related Metabolites

The development of robust and sensitive quantitative analytical procedures is essential for studying the pharmacokinetics and metabolism of this compound. LC-MS/MS is the method of choice for this purpose due to its high sensitivity and selectivity. nih.govresearchgate.net These methods allow for the accurate measurement of this compound and its metabolites in various biological samples, such as plasma and tissue homogenates. nih.govresearchgate.net

The development of these quantitative methods involves several key steps, including the optimization of chromatographic conditions to separate the analytes from endogenous matrix components, the selection of appropriate precursor and product ions for MS/MS detection, and the validation of the assay for linearity, accuracy, precision, and sensitivity. unibo.itnih.gov The use of stable isotope-labeled internal standards is often employed to ensure the accuracy and reproducibility of the quantification. researchgate.net Such methods have been successfully applied to quantify various metabolites in the isoprenoid pathway, which is affected by zaragozic acids. researchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Zaragozic acid D3, docking simulations are crucial for understanding its interaction with its primary biological target, squalene (B77637) synthase.

Zaragozic acids, as a class, are known to be potent inhibitors of squalene synthase, an enzyme critical for the biosynthesis of sterols. smolecule.comresearchgate.net Molecular docking studies corroborate experimental findings by demonstrating strong, favorable interactions between the zaragozic acid scaffold and the active site of the enzyme. researchgate.net The crystal structure of human squalene synthase in a complex with Zaragozic acid A (a close analog of D3) has been determined, providing a precise model for the enzyme's binding pocket (PDB ID: 3VJC). rcsb.org

Docking simulations of this compound into the active site of human squalene synthase reveal key binding interactions. The highly oxygenated and structurally unique 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core is central to its inhibitory activity. researchgate.net This core structure allows the molecule to form a network of hydrogen bonds and electrostatic interactions with key amino acid residues in the enzyme's active site. The tricarboxylic acid motif, in particular, is vital for anchoring the inhibitor within the binding pocket, mimicking interactions of the natural substrate, farnesyl pyrophosphate. smolecule.com The distinct side chains of this compound further optimize its fit and contribute to its high binding affinity. nih.gov

| Parameter | Finding | Source |

| Primary Target | Squalene Synthase | smolecule.com |

| Binding Mechanism | Competitive inhibition, binding to the active site. | smolecule.com |

| Key Structural Feature | 4,6,7-trihydroxy-2,8-dioxobicyclo[3.2.1]octane-3,4,5-tricarboxylic acid core. | researchgate.net |

| Analog Crystal Structure | Human Squalene Synthase complexed with Zaragozic Acid A (PDB: 3VJC). | rcsb.org |

| Interaction Forces | Hydrogen bonding, electrostatic interactions. | researchgate.net |

This table summarizes the key findings from molecular docking studies on this compound and its interaction with squalene synthase.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, stability, and reactivity of molecules. For this compound, methods like Density Functional Theory (DFT) can provide a deeper understanding of its inhibitory mechanism at an electronic level. researchgate.net

These calculations can map the electron density distribution across the this compound molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for explaining the nature of its interactions with the amino acid residues of squalene synthase. For instance, the negatively charged carboxylate groups are predicted to have high electron density, facilitating strong electrostatic interactions with positively charged residues in the enzyme's active site.

Furthermore, quantum chemical methods can calculate the energies of different molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of a molecule's chemical reactivity and stability. windows.net By analyzing these parameters, researchers can rationalize the potent inhibitory activity of this compound and predict how structural modifications might influence its electronic properties and, consequently, its biological function. While specific quantum chemical studies on this compound are not widely published, the application of these methods is a standard approach for characterizing complex natural products. windows.netacs.org

Conformational Analysis and Molecular Dynamics Simulations of Compound-Protein Systems

While molecular docking provides a static snapshot of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the compound-protein system over time. nih.gov These simulations model the movements and interactions of every atom in the system, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

For the this compound-squalene synthase complex, MD simulations can be initiated from the docked pose. Over nanoseconds or even microseconds of simulation time, researchers can observe the flexibility of the ligand within the binding site and the corresponding movements of the protein. nih.gov These simulations can confirm the stability of the key hydrogen bonds and other interactions predicted by docking. biorxiv.orgresearchgate.net

MD simulations can also reveal the role of water molecules in mediating interactions between the inhibitor and the enzyme, and calculate the binding free energy of the complex, which provides a more quantitative measure of binding affinity than docking scores alone. researchgate.net Such studies have been instrumental in understanding how ligands induce conformational changes in their target proteins, which can be essential for their regulatory or inhibitory function. diva-portal.org The dynamic picture provided by MD simulations is crucial for a comprehensive understanding of how this compound effectively inhibits squalene synthase.

Virtual Screening Approaches for Identification of Novel Inhibitors

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The known potent activity and defined structure of this compound make it an excellent starting point or reference compound for virtual screening campaigns aimed at discovering novel squalene synthase inhibitors. researchgate.net

One common approach is pharmacophore-based screening. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. A pharmacophore model can be generated based on the structure of this compound bound to squalene synthase. This model would include key features such as hydrogen bond donors and acceptors, negatively ionizable groups (from the carboxylic acids), and hydrophobic regions corresponding to the side chains. This model is then used as a 3D query to rapidly screen databases containing millions of compounds, filtering for molecules that match the pharmacophore. mdpi.com

Future Research Perspectives

Advanced Biosynthetic Pathway Engineering for Diversified Metabolites

The zaragozic acids are fungal metabolites produced via a complex biosynthetic pathway. researchgate.netnih.gov The core scaffold is assembled by a polyketide synthase, followed by a series of enzymatic modifications that create the characteristic 2,8-dioxabicyclo[3.2.1]octane ring system and attach specific alkyl and acyl side chains. researchgate.netwikipedia.org Future research is geared towards manipulating this intricate biosynthetic machinery to generate novel zaragozic acid derivatives with improved or altered biological activities.

Directed biosynthesis has already been shown to be a viable strategy for producing new analogues of zaragozic acid A. researchgate.netnih.gov By feeding the producing fungus with various synthetic carboxylic acid precursors, researchers have successfully replaced the natural side chains with novel moieties, such as thiophenyl, furyl, and fluorophenyl groups. nih.gov These new analogues retained potent inhibitory activity against squalene (B77637) synthase, demonstrating the flexibility of the biosynthetic enzymes. nih.gov

Future efforts could expand upon this by:

Heterologous Expression and Pathway Reconstitution: The identification and reconstitution of the zaragozic acid biosynthetic gene cluster in a genetically tractable host, such as Aspergillus oryzae or Saccharomyces cerevisiae, would provide a powerful platform for pathway engineering. researchgate.net This would allow for systematic gene knockouts, promoter swapping, and domain exchanges within the polyketide synthase and other tailoring enzymes to create a wider array of metabolites.

Enzyme Engineering: Key enzymes in the pathway, such as the citrate (B86180) synthase and hydrolase involved in the early steps, could be subjected to protein engineering to alter their substrate specificity. researchgate.net This could lead to the incorporation of non-natural starter and extender units into the zaragozic acid core, generating a library of novel compounds.

| Research Approach | Goal | Potential Outcome |

| Directed Biosynthesis | Incorporate novel side chains. | Analogues with altered potency, selectivity, or pharmacokinetic properties. nih.gov |

| Heterologous Expression | Gain genetic control over the biosynthetic pathway. | Facilitate systematic engineering and production optimization. researchgate.net |

| Enzyme Engineering | Modify substrate specificity of biosynthetic enzymes. | Generation of structurally diverse metabolites with non-natural scaffolds. researchgate.net |

Innovative Synthetic Methodologies for Complex Analogues

The complex, densely functionalized structure of the zaragozic acids, featuring a unique 2,8-dioxabicyclo[3.2.1]octane core, presents a significant challenge for synthetic chemists. wikipedia.orgresearchgate.net The development of innovative and efficient synthetic strategies is crucial for producing not only the natural products themselves but also complex analogues that are inaccessible through biosynthetic means.

Numerous total syntheses of various zaragozic acids have been reported, showcasing a range of creative chemical transformations. epfl.chdrugfuture.comacs.org Key strategies have included:

Aldol-based approaches for constructing the core structure. acs.org

Sharpless asymmetric dihydroxylation to control the stereochemistry of multiple contiguous stereocenters. researchgate.netacs.org

Photochemical C(sp3)–H acylation (Norrish-Yang cyclization) to install challenging contiguous quaternary carbons. researchgate.netflowphotochem.euacs.org

Silyl (B83357) glyoxylate (B1226380) cascade reactions to rapidly assemble the highly oxygenated backbone. organic-chemistry.org

Future research in this area should focus on developing more modular and convergent synthetic routes. This would enable the rapid generation of a library of analogues with systematic modifications to the core structure, the tricarboxylic acid arrangement, and the side chains. researchmap.jp For instance, developing new methods for the stereoselective installation of the C1-alkyl side chain, whose stereochemistry has been a point of investigation, could lead to analogues with improved enzyme-inhibitor interactions. smolecule.comresearchgate.net

| Synthetic Strategy | Key Transformation | Application in Zaragozic Acid Synthesis |

| Chiral Pool Synthesis | Starting from commercially available chiral materials like D-erythronolactone. | First total synthesis of Zaragozic Acid C. youtube.com |

| Cascade Reactions | Silyl glyoxylate cascade to form multiple stereocenters in one step. | Efficient assembly of the oxygenated backbone. organic-chemistry.org |

| Photochemistry | Norrish-Yang cyclization for C(sp3)–H functionalization. | Construction of the contiguous C4 and C5 quaternary centers. researchgate.net |

| Asymmetric Catalysis | Sharpless asymmetric dihydroxylation. | Control of stereochemistry at four contiguous centers. researchgate.net |

Deeper Mechanistic Investigations of Enzyme-Inhibitor Dynamics

Zaragozic acids are exceptionally potent, picomolar competitive inhibitors of squalene synthase. wikipedia.orgresearchgate.net This enzyme catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. wikipedia.orggoogle.com While the inhibitory mechanism is generally understood to involve the binding of the zaragozic acid core to the enzyme's active site, a more profound understanding of the molecular interactions is needed for rational drug design. smolecule.com

Structural biology studies have provided significant insights. The crystal structure of human squalene synthase in complex with zaragozic acid A revealed that the inhibitor binds in the active site, inducing a local conformational change. ebi.ac.uknih.gov The inhibitor's C-6 acyl group extends into the cofactor binding cavity, highlighting the importance of the side chains for potent inhibition. nih.gov

Future research should aim to:

Obtain High-Resolution Crystal Structures: Determining the crystal structure of Zaragozic acid D3 specifically, in complex with both mammalian and fungal squalene synthases, would provide a precise blueprint of the key interactions. This would clarify the role of the unique side chains of the D-series analogues. nih.gov

Utilize Advanced Spectroscopic Techniques: Techniques such as NMR spectroscopy and surface plasmon resonance could be used to study the kinetics and thermodynamics of the enzyme-inhibitor binding in real-time.

| Investigation Method | Focus | Scientific Goal |

| X-ray Crystallography | Static binding mode of this compound. | Reveal precise atomic-level interactions with squalene synthase. nih.gov |

| Molecular Dynamics | Conformational changes and flexibility of the enzyme-inhibitor complex. | Understand the dynamic nature of the binding and inhibition. nih.gov |

| Kinetic Analysis | On- and off-rates of binding. | Quantify the potency and residence time of the inhibitor. researchgate.net |

Computational Lead Optimization and Design of Next-Generation Inhibitors

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering the ability to predict and analyze ligand-receptor interactions, thereby guiding the design of more effective molecules. nih.gov For this compound, these computational approaches can be leveraged to optimize its structure and design next-generation inhibitors with enhanced properties.

The process of computational lead optimization typically involves several stages:

Molecular Docking: Using the crystal structure of squalene synthase, new virtual analogues of this compound can be docked into the active site to predict their binding affinity and orientation. nih.govbiorxiv.org This allows for the rapid in silico screening of large virtual libraries of compounds.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of a series of zaragozic acid analogues with their biological activity, QSAR models can be developed. These models can then predict the activity of novel, yet-to-be-synthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted inhibitor-enzyme complexes and to calculate binding free energies, providing a more accurate estimation of inhibitory potency than docking alone. nih.gov

These computational tools can guide the synthesis of a smaller, more focused set of compounds, saving time and resources. The goal would be to design novel inhibitors based on the zaragozic acid scaffold that exhibit improved potency, enhanced selectivity for fungal over mammalian squalene synthase (for antifungal applications), or better pharmacokinetic profiles. researchgate.netbiorxiv.org

Exploration of Unconventional Enzymatic Targets and Biological Pathways

While squalene synthase is the primary and most potent target of zaragozic acids, evidence suggests that these molecules may interact with other enzymes and biological pathways. nih.govwikipedia.org Exploring these off-target effects could uncover new therapeutic applications for the zaragozic acid family.

Known secondary activities include:

Inhibition of Prenyltransferases: Zaragozic acids have been shown to inhibit farnesyl-protein transferase (FPTase) and geranylgeranyl-protein transferase I (GGTase I), though with lower potency than against squalene synthase. smolecule.comcaymanchem.com These enzymes are crucial for the post-translational modification of proteins like Ras, which are implicated in cancer. wikipedia.orgmedchemexpress.com

Modulation of Amyloid-β Protein Precursor (AβPP) Processing: In a study on Alzheimer's disease models, zaragozic acid was found to stimulate the non-amyloidogenic processing of AβPP. nih.gov This effect was linked to the inhibition of cholesterol synthesis and the subsequent activation of the α-secretase ADAM10, suggesting a potential role in neurodegenerative disease. nih.gov

Interaction with Ion Channels: A recent computational study identified zaragozic acid B as a potential modulator of G protein-gated inwardly rectifying potassium (GIRK) channels at the PIP2 binding site, although it was ultimately excluded due to poor predicted pharmacokinetic properties. biorxiv.org

Future research should systematically screen this compound and its analogues against a broad panel of enzymes and receptors. Identifying and validating novel, biologically relevant targets could significantly expand the therapeutic potential of this class of natural products beyond cholesterol management and antifungal activity. core.ac.uk

Q & A

Q. What are the established methodologies for synthesizing Zaragozic Acid D3, and how do they address stereochemical complexity?

this compound synthesis typically employs multi-step strategies involving carbonyl ylide cycloaddition and controlled oligomerization. A key approach involves using chiral intermediates like (2S,3S)-di-tert-butyl 2,3-dihydroxysuccinate to ensure stereochemical fidelity. For example, Rh-catalyzed cycloaddition of diazo compounds generates reactive intermediates that form the bicyclic core structure . Researchers must optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization and preserve enantiomeric excess, verified via chiral HPLC or NMR analysis .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its molecular architecture?

Advanced spectroscopic methods are essential:

- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) resolves stereochemistry and substituent positions.

- X-ray crystallography confirms absolute configuration, particularly for the bicyclic core .

- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₃₅H₄₆O₁₄ for Zaragozic Acid A analogs) .

Q. What is the primary biological target of this compound, and how is its inhibitory activity quantified in vitro?

this compound selectively inhibits squalene synthase, a key enzyme in cholesterol biosynthesis. In vitro assays (e.g., using rat liver microsomes or HepG2 cells) measure IC₅₀ or Ki values via competitive inhibition kinetics. Radiolabeled substrates (e.g., [³H]mevalonate) track metabolic flux, with Ki values typically in the pM range .

Advanced Research Questions

Q. What experimental design considerations are critical when reconciling discrepancies between in vitro potency and in vivo efficacy of this compound?

In vivo studies often reveal reduced efficacy due to metabolic instability or poor bioavailability. To address this:

- Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) identifies metabolic hotspots.

- Prodrug strategies (e.g., esterification of carboxyl groups) enhance membrane permeability.

- Comparative assays using structurally modified analogs (e.g., Zaragozic Acid A-Pt(IV) complexes) evaluate resistance to hepatic metabolism .

Q. How can researchers resolve contradictory data on this compound’s selectivity across homologous enzymes (e.g., squalene synthase vs. farnesyltransferase)?

Contradictions arise from assay conditions (e.g., substrate concentrations, pH) or enzyme isoforms. Solutions include:

Q. What strategies optimize this compound’s bioactivity in lipid-rich microenvironments, such as atherosclerotic plaques?

Modifications to enhance lipid solubility and target engagement include:

Q. How do stereochemical variations in this compound analogs impact enzymatic inhibition kinetics?

Epimerization at C3 or C5 disrupts hydrogen-bonding networks critical for squalene synthase binding. For example:

Q. What methodologies ensure reproducibility in this compound’s total synthesis, given its sensitivity to oxidative degradation?

Key steps include:

- Inert atmosphere protocols (argon/glovebox) for oxygen-sensitive intermediates.

- Real-time monitoring via inline FTIR or Raman spectroscopy to detect degradation byproducts.

- Stabilizing agents (e.g., BHT) in purification solvents to prevent radical-mediated decomposition .

Methodological Guidelines

- Data Interpretation : Use scatter plots or heatmaps to correlate structural modifications (e.g., side-chain length) with bioactivity .

- Replication : Document reaction conditions (e.g., catalyst loading, solvent ratios) in Supplementary Information to enable independent verification .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal studies or clinical analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.